

An In-depth Technical Guide to the Physicochemical Properties of mG2N001

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **mG2N001**, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). The information presented herein is intended to support research, discovery, and development efforts related to this compound.

Core Physicochemical Properties

mG2N001, with the chemical name 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, is a well-characterized small molecule with properties suitable for a central nervous system (CNS) positron emission tomography (PET) tracer.[1][2][3][4] Its key physicochemical data are summarized in the tables below.



Property	Value	Reference
Chemical Name	5-(2-Fluoro-4- [11C]methoxyphenyl)-2,2- dimethyl-3,4-dihydro-2H- pyrano[2,3-b]pyridine-7- carboxamide	[2][3][4]
Molecular Formula	C22H19FN2O3 (for the unlabeled compound)	[2]
Mechanism of Action	Negative Allosteric Modulator (NAM) of mGluR2	[5][6][7]
Biological Target	Metabotropic glutamate receptor 2 (mGluR2)	[5][6][7]
Pharmacological Parameters	Value	Reference
IC50	93 nM	[5][6][7]
Ki	63 nM	[2][5][6][7]
Physicochemical Characteristics	Value	Reference
cLogP	4.25	[2]
LogD7.4	2.94	[2]
Rat Plasma Stability (60 min)	94.5%	[2]
Rat Liver Microsome Stability (60 min)	47.8%	[2]
Molar Activity ([11C]mG2N001)	212 ± 76 GBq/µmol	[2][3][4]
Radiochemical Purity ([11C]mG2N001)	>99%	[2][3][4]



Experimental Protocols

The following sections detail the methodologies used to determine the key physicochemical and pharmacological properties of **mG2N001**.

1. mGluR2 Negative Allosteric Modulator (NAM) Activity Assay:

The functional activity of **mG2N001** as an mGluR2 NAM was determined using a cAMP GloSensor assay in CHO cells expressing recombinant human mGluR2.[2] This assay measures changes in intracellular cAMP concentrations induced by Gi/o G-protein activation.[2] The IC50 value was determined in the presence of an EC80 concentration of L-glutamate (100 µM).[2]

2. Radioligand Binding Assay for Ki Determination:

The binding affinity (Ki) of **mG2N001** for mGluR2 was likely determined through a competitive binding assay using a radiolabeled ligand for mGluR2. While the specific protocol for **mG2N001** is not detailed in the provided results, a standard approach involves incubating the mGluR2-expressing membranes with a known concentration of the radioligand and varying concentrations of the competitor compound (**mG2N001**). The concentration of **mG2N001** that displaces 50% of the radioligand is used to calculate the Ki value.

3. Lipophilicity Measurement (LogD7.4):

The lipophilicity of **mG2N001** was determined using the "shake flask method".[2] This involves partitioning the compound between n-octanol and a phosphate buffer at pH 7.4. The logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase provides the LogD7.4 value.[2]

- 4. In Vitro Stability Assays:
- Plasma Stability: mG2N001 was incubated with rat plasma for 60 minutes to assess its stability. The percentage of the compound remaining after the incubation period was determined by analytical methods such as HPLC.[2]
- Liver Microsome Stability: The metabolic stability of **mG2N001** was evaluated by incubating it with rat liver microsomes for 60 minutes. The remaining percentage of the parent



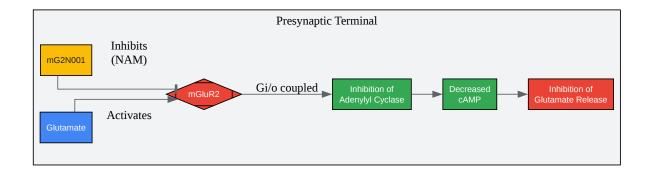
compound was quantified to determine its stability.[2]

5. Synthesis and Characterization of [11C]mG2N001:

The radiolabeled form of **mG2N001**, [11C]**mG2N001**, was synthesized via the O-[11C]methylation of its phenol precursor.[2][3][4] The molar activity and radiochemical purity were determined using analytical techniques such as radio-HPLC.[2]

Signaling Pathway and Mechanism of Action

mG2N001 acts as a negative allosteric modulator of the mGluR2 receptor. Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates mGluR2, which is a G-protein coupled receptor (GPCR).[1][8] Activation of mGluR2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1] As a NAM, mG2N001 binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site and reduces the efficacy of glutamate-mediated signaling.[2] This mechanism is important for its potential therapeutic applications in neuropsychiatric disorders.[2][3][4]



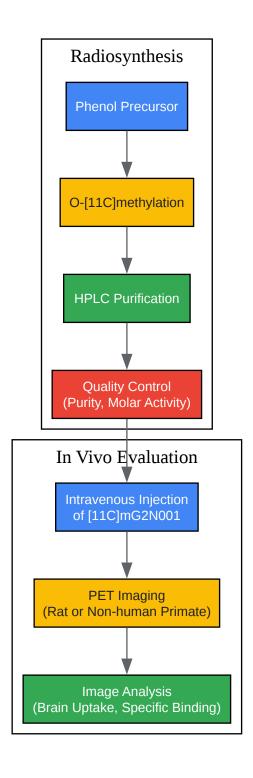
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Caption: Signaling pathway of **mG2N001** as a negative allosteric modulator of mGluR2.

Experimental Workflow for PET Imaging



The development of [11C]mG2N001 as a PET imaging ligand involves several key steps, from synthesis to in vivo evaluation. This workflow allows for the non-invasive visualization and quantification of mGluR2 in the brain.[2][3][4]



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Caption: Experimental workflow for the synthesis and in vivo evaluation of [11C]mG2N001.

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References

- 1. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. biorxiv.org [biorxiv.org]
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